molecular formula C5H10N2OS B14645678 N-Methyl-3-(methylamino)-3-sulfanylidenepropanamide CAS No. 56409-16-6

N-Methyl-3-(methylamino)-3-sulfanylidenepropanamide

Cat. No.: B14645678
CAS No.: 56409-16-6
M. Wt: 146.21 g/mol
InChI Key: QNWQMBVIVHOJBS-UHFFFAOYSA-N
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Description

N-Methyl-3-(methylamino)-3-sulfanylidenepropanamide is an organic compound with the molecular formula C5H12N2OS It is a derivative of propanamide and contains both methyl and sulfanylidene functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-3-(methylamino)-3-sulfanylidenepropanamide typically involves the reaction of N-methylpropanamide with methylamine and a sulfur source. The reaction conditions often include:

    Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

    Solvent: Common solvents used in the synthesis include alcohols or other organic solvents that can dissolve the reactants and products.

    Catalysts: Catalysts such as acids or bases may be used to accelerate the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-(methylamino)-3-sulfanylidenepropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or other reduced forms.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and peracids.

    Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Solvents: Organic solvents like dichloromethane or ethanol are commonly employed in these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.

Scientific Research Applications

N-Methyl-3-(methylamino)-3-sulfanylidenepropanamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-Methyl-3-(methylamino)-3-sulfanylidenepropanamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-3-(methylamino)propanamide: A similar compound with a different functional group, used in various chemical reactions.

    N-Methyl-3-(methylamino)butanamide: Another related compound with a longer carbon chain.

Uniqueness

N-Methyl-3-(methylamino)-3-sulfanylidenepropanamide is unique due to its sulfanylidene group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

56409-16-6

Molecular Formula

C5H10N2OS

Molecular Weight

146.21 g/mol

IUPAC Name

N-methyl-3-(methylamino)-3-sulfanylidenepropanamide

InChI

InChI=1S/C5H10N2OS/c1-6-4(8)3-5(9)7-2/h3H2,1-2H3,(H,6,8)(H,7,9)

InChI Key

QNWQMBVIVHOJBS-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CC(=S)NC

Origin of Product

United States

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